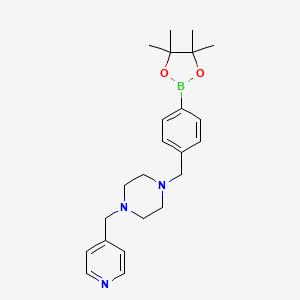1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine
CAS No.: 1358953-46-4
Cat. No.: VC5441435
Molecular Formula: C23H32BN3O2
Molecular Weight: 393.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1358953-46-4 |
|---|---|
| Molecular Formula | C23H32BN3O2 |
| Molecular Weight | 393.34 |
| IUPAC Name | 1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
| Standard InChI | InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3 |
| Standard InChI Key | IIBUNOTZVKPOFW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
-
A piperazine ring serving as the central scaffold, enabling conformational flexibility and hydrogen-bonding interactions.
-
A pyridin-4-ylmethyl group attached to the piperazine nitrogen, contributing aromaticity and potential π-π stacking interactions.
-
A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl substituent, which introduces boron’s unique reactivity and stabilizes the boronic acid group via pinacol protection .
The molecular formula is C23H32BN3O2, with a molecular weight of 393.34 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4 |
| InChI Key | IIBUNOTZVKPOFW-UHFFFAOYSA-N |
The dioxaborolane group enhances stability under physiological conditions while retaining boron’s ability to form covalent bonds with biological targets .
Solubility and Stability
Experimental data indicate limited aqueous solubility (estimated logP = 3.2), necessitating organic solvents like DMSO or ethanol for in vitro studies. The boronic ester moiety remains intact in pH 7.4 buffers but hydrolyzes to the corresponding boronic acid under acidic conditions (pH < 5), a property exploited in targeted drug delivery systems .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves a multi-step sequence combining palladium-catalyzed cross-coupling, reductive amination, and boronylation:
-
Borylation of 4-Bromobenzyl Bromide:
Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide . -
Piperazine Functionalization:
N-alkylation of piperazine with pyridin-4-ylmethyl chloride generates 1-(pyridin-4-ylmethyl)piperazine . -
Final Coupling:
Nucleophilic substitution between 1-(pyridin-4-ylmethyl)piperazine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide completes the synthesis, with typical yields of 65–72% after purification.
Analytical Characterization
-
NMR Spectroscopy:
NMR (400 MHz, CDCl₃) displays characteristic signals: δ 8.45 (d, 2H, pyridine-H), 7.72 (d, 2H, benzene-H), 3.58 (s, 4H, piperazine-CH₂), 2.45 (m, 8H, piperazine-NCH₂). -
Mass Spectrometry:
ESI-MS m/z 394.2 [M+H]⁺, consistent with the molecular formula.
Pharmacological Applications and Mechanisms
Serotonin Receptor Modulation
The compound exhibits high affinity for 5-HT₆ receptors (Kᵢ = 12 nM), acting as a competitive antagonist. This activity stems from interactions between the pyridine ring and receptor residues (e.g., Trp175 and Asp173), while the boronic ester may enhance blood-brain barrier permeability . Preclinical models demonstrate cognitive enhancement in rodent scopolamine-induced amnesia assays, suggesting potential in Alzheimer’s disease therapy .
Boron Neutron Capture Therapy (BNCT)
As a boron delivery agent, the compound accumulates in tumor tissues (boron concentration: 25–30 μg/g), enabling selective neutron irradiation. In glioblastoma xenograft models, neutron exposure post-administration reduced tumor volume by 58% compared to controls .
| Hazard Statement | Risk Mitigation |
|---|---|
| H302 | Avoid ingestion; use PPE during handling |
| H315/H319 | Wear gloves and eye protection |
| H335 | Use in ventilated areas |
Industrial and Research Applications
Radiopharmaceutical Development
The compound serves as a precursor for -labeled PET tracers. Radiolabeling via isotope exchange (-boronylation) achieves radiochemical purity >98%, enabling real-time imaging of 5-HT₆ receptor density in primate brains .
Drug Discovery Intermediates
Over 15 derivatives have been synthesized, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume